3-Nitro-4-(propylamino)benzonitrile
Overview
Description
3-Nitro-4-(propylamino)benzonitrile: is an organic compound with the molecular formula C10H11N3O2. It is a derivative of benzonitrile, characterized by the presence of a nitro group at the third position and a propylamino group at the fourth position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-4-(propylamino)benzonitrile typically involves the nitration of 4-(propylamino)benzonitrile. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 3-Nitro-4-(propylamino)benzonitrile can undergo reduction reactions to form corresponding amines.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst to yield 3-Amino-4-(propylamino)benzonitrile.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as ammonia or amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Reduction: 3-Amino-4-(propylamino)benzonitrile.
Substitution: Various amides or carboxylic acids depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Nitro-4-(propylamino)benzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities, including antimicrobial and anticancer properties .
Industry: The compound is utilized in the development of advanced materials, such as polymers and resins, due to its functional groups that can undergo further chemical modifications .
Mechanism of Action
The mechanism of action of 3-Nitro-4-(propylamino)benzonitrile in biological systems involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The propylamino group may enhance the compound’s ability to interact with specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
4-(Propylamino)benzonitrile: Lacks the nitro group, making it less reactive in certain chemical transformations.
3-Nitrobenzonitrile: Lacks the propylamino group, which may reduce its potential biological activity.
4-Nitrobenzonitrile: Similar in structure but lacks the propylamino group, affecting its reactivity and applications.
Uniqueness: 3-Nitro-4-(propylamino)benzonitrile is unique due to the presence of both the nitro and propylamino groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
IUPAC Name |
3-nitro-4-(propylamino)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-2-5-12-9-4-3-8(7-11)6-10(9)13(14)15/h3-4,6,12H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYRGACIMFEUCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630349 | |
Record name | 3-Nitro-4-(propylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438554-06-4 | |
Record name | 3-Nitro-4-(propylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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